Cas no 2283702-39-4 (3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid)

3-{(Benzyloxy)carbonylamino}-7-methyloctanoic acid is a protected amino acid derivative featuring a benzyloxycarbonyl (Cbz) group, which serves as a versatile intermediate in peptide synthesis. The Cbz group provides selective protection for the amino functionality, enabling controlled deprotection under mild hydrogenolysis conditions. The branched 7-methyloctanoic acid moiety contributes to enhanced lipophilicity, making this compound valuable in the design of modified peptides or bioactive molecules with improved membrane permeability. Its structural features also facilitate the study of steric and electronic effects in peptide conformation. This compound is particularly useful in medicinal chemistry and biochemical research, where precise amino acid protection and tailored hydrophobicity are required.
3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid structure
2283702-39-4 structure
Product name:3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid
CAS No:2283702-39-4
MF:C17H25NO4
Molecular Weight:307.384705305099
CID:5610447
PubChem ID:165900485

3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-816904
    • 3-{[(benzyloxy)carbonyl]amino}-7-methyloctanoic acid
    • 2283702-39-4
    • 3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid
    • インチ: 1S/C17H25NO4/c1-13(2)7-6-10-15(11-16(19)20)18-17(21)22-12-14-8-4-3-5-9-14/h3-5,8-9,13,15H,6-7,10-12H2,1-2H3,(H,18,21)(H,19,20)
    • InChIKey: MERDNJUQSWILII-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(NC(CC(=O)O)CCCC(C)C)=O

計算された属性

  • 精确分子量: 307.17835828g/mol
  • 同位素质量: 307.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 10
  • 複雑さ: 338
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 75.6Ų

3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-816904-2.5g
3-{[(benzyloxy)carbonyl]amino}-7-methyloctanoic acid
2283702-39-4 95.0%
2.5g
$2576.0 2025-02-21
Enamine
EN300-816904-1.0g
3-{[(benzyloxy)carbonyl]amino}-7-methyloctanoic acid
2283702-39-4 95.0%
1.0g
$1315.0 2025-02-21
Enamine
EN300-816904-5.0g
3-{[(benzyloxy)carbonyl]amino}-7-methyloctanoic acid
2283702-39-4 95.0%
5.0g
$3812.0 2025-02-21
Enamine
EN300-816904-10.0g
3-{[(benzyloxy)carbonyl]amino}-7-methyloctanoic acid
2283702-39-4 95.0%
10.0g
$5652.0 2025-02-21
Enamine
EN300-816904-10g
3-{[(benzyloxy)carbonyl]amino}-7-methyloctanoic acid
2283702-39-4
10g
$5652.0 2023-09-02
Enamine
EN300-816904-0.1g
3-{[(benzyloxy)carbonyl]amino}-7-methyloctanoic acid
2283702-39-4 95.0%
0.1g
$1157.0 2025-02-21
Enamine
EN300-816904-5g
3-{[(benzyloxy)carbonyl]amino}-7-methyloctanoic acid
2283702-39-4
5g
$3812.0 2023-09-02
Enamine
EN300-816904-1g
3-{[(benzyloxy)carbonyl]amino}-7-methyloctanoic acid
2283702-39-4
1g
$1315.0 2023-09-02
Enamine
EN300-816904-0.05g
3-{[(benzyloxy)carbonyl]amino}-7-methyloctanoic acid
2283702-39-4 95.0%
0.05g
$1104.0 2025-02-21
Enamine
EN300-816904-0.5g
3-{[(benzyloxy)carbonyl]amino}-7-methyloctanoic acid
2283702-39-4 95.0%
0.5g
$1262.0 2025-02-21

3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid 関連文献

3-{(benzyloxy)carbonylamino}-7-methyloctanoic acidに関する追加情報

3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid (CAS No. 2283702-39-4): A Comprehensive Overview

3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid (CAS No. 2283702-39-4) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, peptide synthesis, and biochemical research. This compound, often referred to as 3-Cbz-amino-7-methyloctanoic acid, features a unique molecular structure that combines a benzyloxycarbonyl (Cbz) protecting group with a branched aliphatic chain, making it a valuable intermediate in the synthesis of complex peptides and bioactive molecules.

The chemical structure of 3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid includes a carboxyl group (-COOH) and a Cbz-protected amino group (-NH-Cbz), which are critical for its reactivity in peptide coupling reactions. The presence of the 7-methyloctanoic acid backbone introduces steric effects that can influence the compound's solubility and interaction with biological targets. Researchers often utilize this compound in the development of peptide-based therapeutics, where the Cbz group serves as a temporary protecting group that can be selectively removed under mild conditions.

One of the most notable applications of 3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid is in the synthesis of modified amino acids and peptidomimetics. These derivatives are increasingly explored for their potential in drug discovery, particularly in targeting protein-protein interactions (PPIs) and enzyme inhibition. The compound's versatility also extends to materials science, where it can be incorporated into bio-based polymers or surface modifiers to enhance biocompatibility.

In recent years, the demand for custom peptide synthesis and high-purity intermediates like 3-Cbz-amino-7-methyloctanoic acid has surged, driven by advancements in personalized medicine and biopharmaceuticals. Researchers are particularly interested in its role in creating targeted drug delivery systems and diagnostic probes. The compound's stability under various pH conditions and its compatibility with standard peptide-coupling reagents (e.g., HBTU, DCC) make it a preferred choice for laboratory-scale and industrial applications.

From a market perspective, 3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid is primarily supplied by specialized fine chemical manufacturers and contract research organizations (CROs). Its pricing and availability can vary depending on purity levels (typically >95% by HPLC) and scale of production. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are routinely employed to verify the identity and quality of this compound, ensuring compliance with regulatory standards for research use.

Environmental and safety considerations for handling 3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid are in line with general laboratory practices for organic compounds. While not classified as hazardous, it is recommended to use personal protective equipment (PPE) such as gloves and goggles when working with this material. Proper storage conditions (e.g., cool, dry place under inert atmosphere) can prolong its shelf life and maintain reactivity for downstream applications.

Looking ahead, the scientific community continues to explore novel derivatives and applications for 3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid, particularly in emerging fields like proteolysis-targeting chimeras (PROTACs) and click chemistry platforms. Its structural features make it a promising candidate for developing next-generation bioconjugates and small-molecule probes for biological imaging.

For researchers seeking reliable sources of CAS 2283702-39-4, it is advisable to consult reputable chemical suppliers that provide comprehensive certificates of analysis (CoA) and technical data sheets. Custom synthesis services are also available for those requiring specific isotopic labeling (e.g., 13C, 15N) or bulk quantities tailored to project requirements.

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